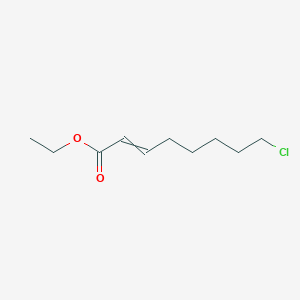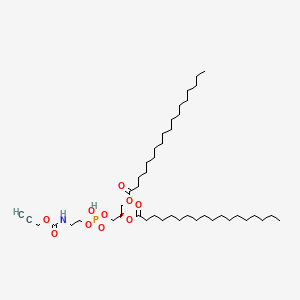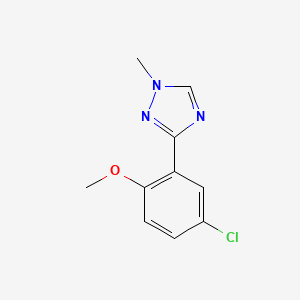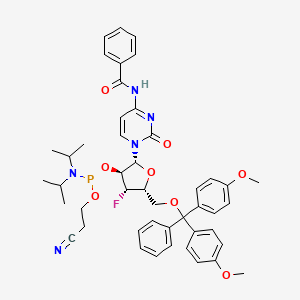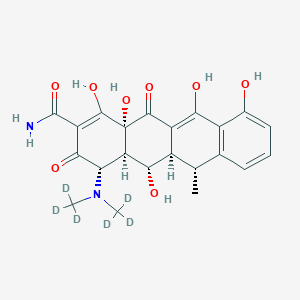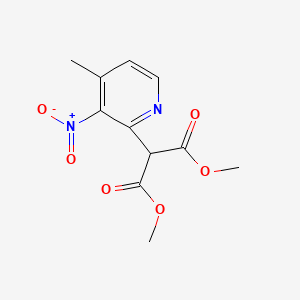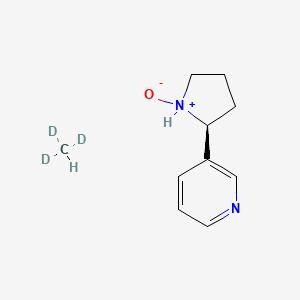
rac-trans-Nicotine-1'-oxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-trans-Nicotine-1’-oxide-d3 is a stable isotopic compound of nicotine, specifically labeled with deuterium. Its molecular formula is C10H11D3N2O, and it has a molecular weight of 181.25 . This compound is used as a reference material in various scientific studies, particularly those related to smoking and nicotine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans-Nicotine-1’-oxide-d3 involves the oxidation of nicotine using specific oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation of nicotine to nicotine-1’-oxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of rac-trans-Nicotine-1’-oxide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-trans-Nicotine-1’-oxide-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction reactions can convert nicotine-1’-oxide back to nicotine.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, water.
Major Products Formed
The major products formed from these reactions include cotinine, trans-3’-hydroxycotinine, and other nicotine metabolites .
Scientific Research Applications
rac-trans-Nicotine-1’-oxide-d3 is widely used in scientific research, including:
Chemistry: As a reference material for the analysis of nicotine and its metabolites.
Biology: To study the metabolic pathways of nicotine in biological systems.
Medicine: In research related to smoking cessation and the effects of nicotine on the human body.
Industry: Used in the development of nicotine replacement therapies and other smoking-related products
Mechanism of Action
The mechanism of action of rac-trans-Nicotine-1’-oxide-d3 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues. These receptors are involved in the release of neurotransmitters such as dopamine, which plays a role in addiction and reward pathways . The compound’s effects are mediated through its binding to these receptors, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
trans-3’-Hydroxycotinine: Another metabolite of nicotine, often measured in studies of nicotine metabolism.
Nicotine-1’-oxide: The non-deuterated form of rac-trans-Nicotine-1’-oxide-d3.
Uniqueness
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
3-[(2S)-1-oxidopyrrolidin-1-ium-2-yl]pyridine;trideuteriomethane |
InChI |
InChI=1S/C9H12N2O.CH4/c12-11-6-2-4-9(11)8-3-1-5-10-7-8;/h1,3,5,7,9,11H,2,4,6H2;1H4/t9-;/m0./s1/i;1D3 |
InChI Key |
AUXGFYCBLQNHOT-KTCVJVKJSA-N |
Isomeric SMILES |
[2H]C([2H])[2H].C1C[C@H]([NH+](C1)[O-])C2=CN=CC=C2 |
Canonical SMILES |
C.C1CC([NH+](C1)[O-])C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


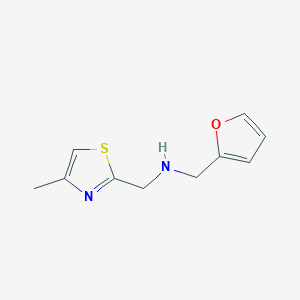
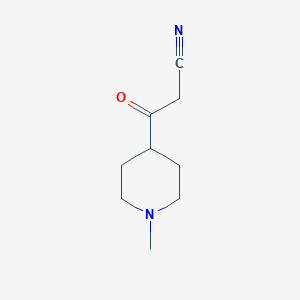


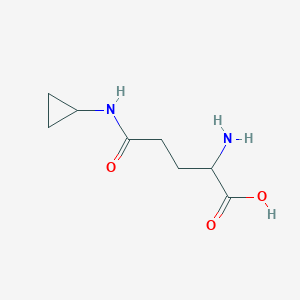
![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)
